molecular formula C17H16ClN5OS B2876686 N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226448-45-8

N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2876686
CAS No.: 1226448-45-8
M. Wt: 373.86
InChI Key: SZZJSHBMHDZSCP-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a chlorophenethyl group, a pyrimidinylamino group, and a thiazolylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with an amine.

    Formation of the Acetamide Linkage: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide: can be compared with other thiazole and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c18-13-4-2-12(3-5-13)6-9-19-15(24)10-14-11-25-17(22-14)23-16-20-7-1-8-21-16/h1-5,7-8,11H,6,9-10H2,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZJSHBMHDZSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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